Stigmastan-3beta-ol

Übersicht

Beschreibung

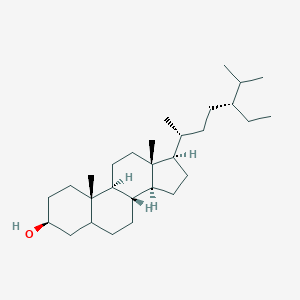

Stigmastan-3beta-ol, also known as sitostanol, is a phytosterol found in a variety of plant sources. It belongs to the class of tetracyclic triterpenes and is structurally similar to cholesterol. This compound is known for its ability to inhibit the absorption of cholesterol from the diet and has been studied for its potential health benefits, including its effects on cholesterol metabolism and cardiovascular health .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Stigmastan-3beta-ol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the hydrogenation of stigmasterol, a related phytosterol, to produce stigumastanol. This reaction typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In industrial settings, stigumastanol is often extracted from plant sources, such as vegetable oils and seeds. The extraction process involves the use of organic solvents, such as hexane or ethanol, to isolate the phytosterols from the plant material. The extracted phytosterols are then purified through techniques like high-performance liquid chromatography (HPLC) to obtain pure stigumastanol .

Analyse Chemischer Reaktionen

Types of Reactions

Stigmastan-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of oxidized derivatives.

Reduction: The reduction of stigumastanol can be achieved using hydrogen gas in the presence of a catalyst, such as palladium on carbon. This reaction converts stigmasterol to stigumastanol.

Substitution: Substitution reactions involve the replacement of functional groups in stigumastanol with other groups.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of stigumastanol, which can be used for different scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Stigmastan-3beta-ol is characterized by its ability to inhibit cholesterol absorption in the intestines. It competes with dietary cholesterol for absorption, effectively reducing the amount of cholesterol that enters the bloodstream. This mechanism is essential for its role in managing cholesterol levels and promoting cardiovascular health.

Key Properties:

- Molecular Formula : C29H50O

- Chemical Structure : Tetracyclic triterpene with a hydroxyl group at the 3β-position.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

This compound serves as a precursor for synthesizing various bioactive compounds. Its structural characteristics make it an ideal starting material for chemical modifications aimed at developing new pharmaceuticals and functional ingredients.

Biology

In biological research, this compound is utilized to study its effects on cellular processes:

- Cholesterol Metabolism : Research indicates that it influences cholesterol biosynthesis and absorption pathways.

- Membrane Stability : Its presence in cell membranes can affect their fluidity and stability, impacting cellular signaling.

Medicine

This compound has been investigated for its potential therapeutic applications:

- Hypercholesterolemia Treatment : Clinical studies have shown that it can effectively lower LDL cholesterol levels.

- Cardiovascular Health : Its cholesterol-lowering effects contribute to cardiovascular disease prevention strategies.

Industry

In the food industry, this compound is incorporated into functional foods aimed at reducing cholesterol levels:

- Food Products : It is commonly added to margarine and yogurt as a health-promoting ingredient.

Case Studies

-

Cholesterol Management :

- A study demonstrated that daily intake of this compound significantly reduced total cholesterol levels in hypercholesterolemic patients. The results indicated an average decrease of 10% in LDL cholesterol after four weeks of supplementation.

-

Cardiovascular Health :

- Research involving animal models showed that this compound not only reduced cholesterol levels but also improved endothelial function, suggesting potential benefits in preventing atherosclerosis.

Wirkmechanismus

Stigmastan-3beta-ol exerts its effects primarily by inhibiting the absorption of cholesterol in the intestines. It competes with dietary cholesterol for incorporation into micelles, which are essential for cholesterol absorption. By reducing the amount of cholesterol absorbed, stigumastanol helps lower blood cholesterol levels. Additionally, stigumastanol has been shown to modulate the activity of enzymes involved in cholesterol biosynthesis, further contributing to its cholesterol-lowering effects .

Vergleich Mit ähnlichen Verbindungen

Stigmastan-3beta-ol is structurally similar to other phytosterols, such as β-sitosterol and campesterol. it has unique properties that distinguish it from these compounds:

β-Sitosterol: Like stigumastanol, β-sitosterol is a phytosterol found in plant sources.

Campesterol: Campesterol is another phytosterol with a similar structure to stigumastanol. It is found in various plant oils and has cholesterol-lowering properties.

The unique structural features of stigumastanol, such as the presence of a double bond at carbon atom 22 and a methyl group at carbon atom 24, contribute to its distinct properties and make it a valuable compound for various applications .

Biologische Aktivität

Stigmastan-3beta-ol, also known as 3β-stigmastanol, is a phytosterol with a chemical structure closely related to cholesterol. This compound has garnered attention for its diverse biological activities, including potential health benefits such as cholesterol-lowering effects, anti-inflammatory properties, and antimicrobial activity. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its hydroxyl group at the C-3 position of the stigmastane skeleton. Its molecular formula is , and it is classified as a sterol. The compound is found in various plant sources, particularly in vegetable oils and some herbs.

1. Cholesterol-Lowering Effects

This compound has been shown to exhibit cholesterol-lowering properties by inhibiting the absorption of dietary cholesterol in the intestines. This effect is significant for managing hyperlipidemia and reducing cardiovascular disease risk. A study indicated that phytosterols, including this compound, can lower LDL cholesterol levels by about 10% when consumed regularly .

2. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines .

3. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. A study reported that extracts containing this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with zones of inhibition ranging from 12 to 18 mm depending on concentration .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Cholesterol-lowering | Reduces LDL cholesterol by ~10% | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Effective against E. coli, S. aureus |

Case Study 1: Cholesterol Management

In a clinical trial involving participants with high cholesterol levels, supplementation with phytosterols, including this compound, resulted in a statistically significant reduction in LDL cholesterol after eight weeks of treatment. Participants reported no adverse effects, highlighting the safety profile of this compound .

Case Study 2: Anti-inflammatory Effects

A study investigating the anti-inflammatory potential of this compound found that it significantly reduced edema in animal models of inflammation. The compound was administered orally and demonstrated a dose-dependent response in reducing swelling, suggesting its potential therapeutic application for inflammatory disorders .

Eigenschaften

IUPAC Name |

(3S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22?,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJMUZUPVCAVPU-KZXGMYDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051835 | |

| Record name | Stigmastan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stigmastanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19466-47-8, 83-45-4 | |

| Record name | Stigmastan-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19466-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmastan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmastane-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stigmastanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 °C | |

| Record name | Stigmastanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000494 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Stigmastan-3-ol?

A1: Stigmastan-3-ol (also known as stigmastanol) is a phytostanol, a saturated derivative of a phytosterol.

- Molecular Formula: C29H50O [, ]

- Spectroscopic Data: Specific spectroscopic data, including 1H-NMR and 13C-NMR, can be found in the research paper by Nasrudin et al. [] These data are crucial for confirming the structure and purity of the isolated compound.

Q2: What is the significance of finding Stigmastan-3-ol in Momordica charantia fruits?

A3: The identification of Stigmastan-3-ol in Momordica charantia fruits through GC-MS analysis is noteworthy. [] Momordica charantia is traditionally used for various ailments, including diabetes management. The presence of Stigmastan-3-ol, with its potential cholesterol-lowering properties, adds another layer to the plant's potential health benefits and warrants further investigation.

Q3: Are there any known safety concerns or toxicological data available for Stigmastan-3-ol?

A5: While phytosterols and phytostanols are generally recognized as safe for human consumption, [] specific toxicological data for Stigmastan-3-ol are limited in the provided research. Comprehensive toxicological studies are crucial to determine the long-term safety profile of this compound, particularly when considering its potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.